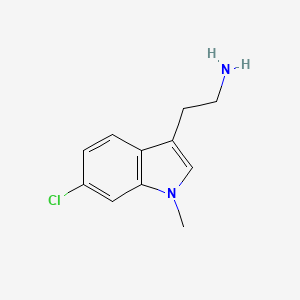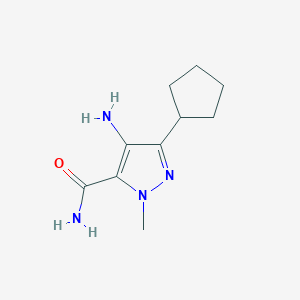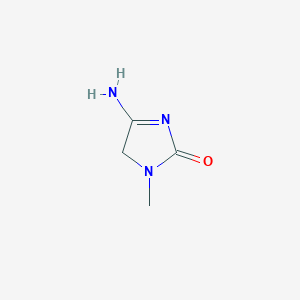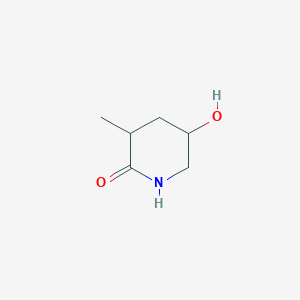![molecular formula C7H3BrClIN2 B1487836 5-Bromo-4-cloro-3-yodo-1H-pirrolo[2,3-b]piridina CAS No. 1092579-75-3](/img/structure/B1487836.png)
5-Bromo-4-cloro-3-yodo-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
“5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocyclic compound . It’s used in the structure-based drug design of novel potent and selective tetrahydropyrazolo .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringBrc1ccc2[nH]nc(I)c2n1 .
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
Este compuesto sirve como un intermedio clave en la síntesis de una amplia gama de compuestos heterocíclicos. Su estructura halogenada es particularmente útil para reacciones de acoplamiento cruzado, que son fundamentales para la construcción de arquitecturas moleculares complejas que se encuentran en muchos productos farmacéuticos .
Investigación Biomédica
Debido a su similitud estructural con los nucleótidos, este compuesto se utiliza en la investigación biomédica para estudiar las interacciones con las macromoléculas biológicas. Puede ayudar a comprender los mecanismos de unión de los fármacos a sus objetivos, lo cual es crucial para el diseño de fármacos .
Ciencia de Materiales
En la ciencia de los materiales, la estructura única del compuesto permite el desarrollo de nuevos semiconductores orgánicos. Estos materiales se investigan por su posible uso en dispositivos electrónicos, como diodos emisores de luz orgánicos (OLED) y células solares .
Catálisis
Los investigadores utilizan este compuesto en estudios de catálisis para desarrollar nuevos catalizadores que puedan facilitar o acelerar las reacciones químicas. Esto tiene implicaciones para hacer que los procesos químicos sean más eficientes y respetuosos con el medio ambiente .
Química Agrícola
En la química agrícola, los derivados de este compuesto se exploran por su potencial como pesticidas o herbicidas. Los halógenos presentes en el compuesto pueden ser críticos para la actividad biológica contra diversas plagas y malezas .
Agentes Antiproliferativos
El compuesto se ha estudiado por sus propiedades antiproliferativas contra ciertas líneas celulares cancerosas. Sirve como un andamio para desarrollar nuevos agentes anticancerígenos, particularmente como inhibidores de enzimas o receptores específicos involucrados en la progresión del cáncer .
Inhibición Enzimática
También se investiga su papel como inhibidor enzimático. Por ejemplo, se ha utilizado en el estudio de la elastasa de neutrófilos humanos (HNE), que es importante en la investigación de enfermedades inflamatorias .
Sondas Fluorescentes
Debido a la presencia de halógenos pesados, este compuesto puede modificarse para actuar como una sonda fluorescente. Estas sondas son herramientas valiosas en bioquímica y biología molecular para la obtención de imágenes y el seguimiento de procesos biológicos en tiempo real .
Mecanismo De Acción
Target of Action
This compound is a heterocyclic compound and is often used as a building block in organic synthesis
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of more complex molecules . The specific interactions with its targets and the resulting changes are subject to the final compound it is used to synthesize.
Biochemical Pathways
As a building block in organic synthesis, its effects on biochemical pathways would be determined by the final compound it is used to create .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would be largely dependent on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be determined by the final compound it is used to create .
Action Environment
As a chemical intermediate, these factors would be largely dependent on the final compound it is used to synthesize .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Cellular Effects
The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the normal signaling processes, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation over time can lead to reduced efficacy in inhibiting FGFRs and other target enzymes.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s ability to interact with its target enzymes and proteins, thereby affecting its overall efficacy.
Propiedades
IUPAC Name |
5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYALTXITHNDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719212 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092579-75-3 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)





![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)



![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)
![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)